molecular formula C15H17BrN2O2S B6130068 N-(5-BROMOPYRIDIN-2-YL)-4-BUTYLBENZENE-1-SULFONAMIDE

N-(5-BROMOPYRIDIN-2-YL)-4-BUTYLBENZENE-1-SULFONAMIDE

Cat. No.: B6130068
M. Wt: 369.3 g/mol
InChI Key: HAGIGGGWRBPHAW-UHFFFAOYSA-N
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Description

N-(5-BROMOPYRIDIN-2-YL)-4-BUTYLBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromopyridine moiety attached to a butylbenzene sulfonamide structure, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMOPYRIDIN-2-YL)-4-BUTYLBENZENE-1-SULFONAMIDE typically involves the reaction of 5-bromo-2-aminopyridine with 4-butylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMOPYRIDIN-2-YL)-4-BUTYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromopyridine moiety can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-BROMOPYRIDIN-2-YL)-4-BUTYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-BROMOPYRIDIN-2-YL)-4-BUTYLBENZENE-1-SULFONAMIDE is not fully understood but may involve the inhibition of specific enzymes or receptors. The bromopyridine moiety could interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes involved in folate synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

    3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridine structure and are used in medicinal chemistry.

    Schiff-base compounds: Such as 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol, which have similar structural features and biological activities.

Uniqueness

N-(5-BROMOPYRIDIN-2-YL)-4-BUTYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of a bromopyridine moiety with a butylbenzene sulfonamide structure. This unique structure may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2S/c1-2-3-4-12-5-8-14(9-6-12)21(19,20)18-15-10-7-13(16)11-17-15/h5-11H,2-4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGIGGGWRBPHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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